3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523570-94-6 . It has a molecular weight of 253.48 and its IUPAC name is 3-amino-5-bromopicolinic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H . This indicates the presence of a pyridine ring with bromine, amino, and carboxylic acid groups attached. The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a refrigerator .Scientific Research Applications
Synthesis of Heterocycles
“3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can be used in the synthesis of various heterocyclic compounds . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. These compounds are prevalent in many areas of chemistry and in everyday life, including pharmaceuticals, agrochemicals, and material science .
Cross-Coupling Reactions
This compound can be involved in metal-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of a wide range of chemical compounds. The success story of these reactions started in the 1970s and peaked in 2010 by awarding the Nobel Prize in chemistry to Akira Suzuki, Ei-ichi Negishi, and Richard Heck .
Pharmaceutical Applications
Pyridine derivatives, such as “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride”, are among the most common heterocycles encountered in natural products and pharmaceutically active compounds . For example, drugs based on pyridine are atazanavir (Reyataz) and imatinib mesylate (Gleevec), which are prescribed against human immunodeficiency virus (HIV) and chronic myelogenous leukemia, respectively .
Agrochemical Applications
Similar to its pharmaceutical applications, “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can also be used in the agrochemical industry . Pyridine derivatives are often used in the synthesis of pesticides and other agrochemicals due to their biological activity .
Material Science Applications
In the field of material science, “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can be used in the synthesis of materials with unique properties . Pyridine derivatives are often used in the creation of polymers and other materials due to their ability to form complex structures .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXZOCQSEINOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1523570-94-6 | |
Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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